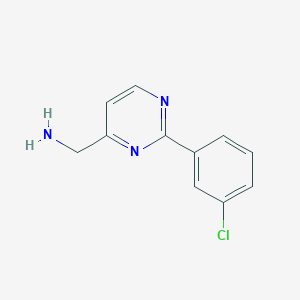
(2-(3-Chlorophenyl)pyrimidin-4-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(3-Chlorophenyl)pyrimidin-4-yl)methanamine is an organic compound that belongs to the class of heterocyclic aromatic amines It features a pyrimidine ring substituted with a 3-chlorophenyl group and a methanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3-Chlorophenyl)pyrimidin-4-yl)methanamine typically involves the reaction of 3-chlorobenzonitrile with guanidine to form the pyrimidine ring, followed by the introduction of the methanamine group through reductive amination. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) for the hydrogenation step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2-(3-Chlorophenyl)pyrimidin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as Pd/C or Raney nickel are employed in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Conversion to primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2-(3-Chlorophenyl)pyrimidin-4-yl)methanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of (2-(3-Chlorophenyl)pyrimidin-4-yl)methanamine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The compound may bind to active sites of enzymes, altering their activity and affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-(4-Chlorophenyl)pyrimidin-4-yl)methanamine
- (2-(3-Bromophenyl)pyrimidin-4-yl)methanamine
- (2-(3-Fluorophenyl)pyrimidin-4-yl)methanamine
Uniqueness
(2-(3-Chlorophenyl)pyrimidin-4-yl)methanamine is unique due to the presence of the 3-chlorophenyl group, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development in various fields.
Eigenschaften
Molekularformel |
C11H10ClN3 |
|---|---|
Molekulargewicht |
219.67 g/mol |
IUPAC-Name |
[2-(3-chlorophenyl)pyrimidin-4-yl]methanamine |
InChI |
InChI=1S/C11H10ClN3/c12-9-3-1-2-8(6-9)11-14-5-4-10(7-13)15-11/h1-6H,7,13H2 |
InChI-Schlüssel |
CCVIKHVDAVYRII-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)C2=NC=CC(=N2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


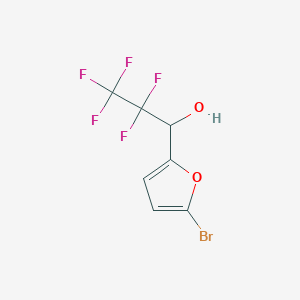
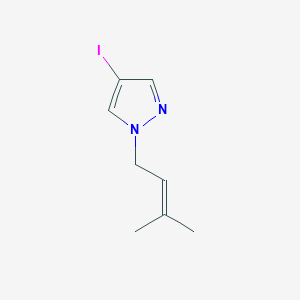
![1-[(3-Chlorophenyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13328342.png)
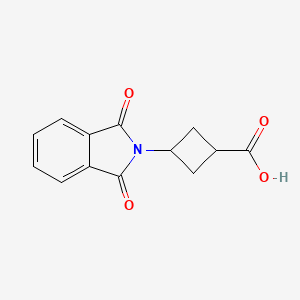

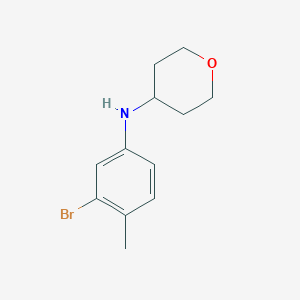
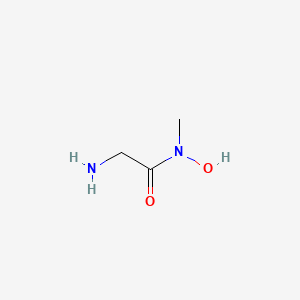
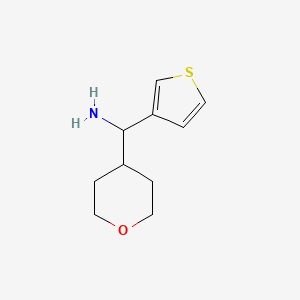
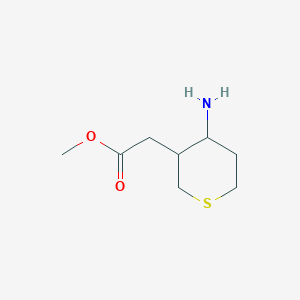

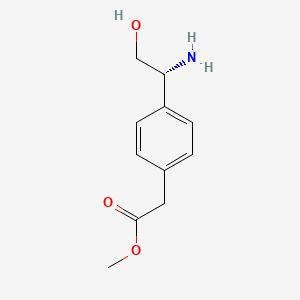
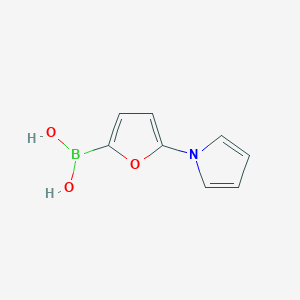
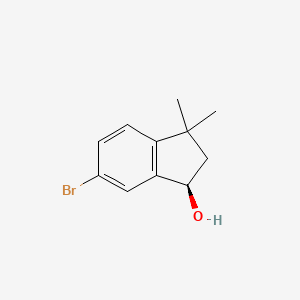
![2-Amino-6-bromo-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylic acid](/img/structure/B13328396.png)
